TAK-700 salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It has an IC50 of 38 nM and is over 1000-fold more selective than other cytochrome P450 enzymes such as 11-hydroxylase and CYP3A4 . This compound is primarily used in scientific research and has shown significant potential in the treatment of prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-700 salt involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale organic synthesis, purification, and crystallization. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

TAK-700 salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have different functional groups.

Scientific Research Applications

TAK-700 salt has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Employed in studies to understand the role of 17,20-lyase in steroidogenesis.

Medicine: Investigated for its potential in treating prostate cancer by inhibiting androgen biosynthesis.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mechanism of Action

TAK-700 salt exerts its effects by selectively inhibiting the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, this compound reduces the production of androgens like testosterone, which are crucial for the growth of prostate cancer cells. The compound’s high selectivity for 17,20-lyase over other cytochrome P450 enzymes ensures minimal off-target effects .

Comparison with Similar Compounds

Similar Compounds

Abiraterone Acetate: Another CYP17 inhibitor used in the treatment of prostate cancer.

Galeterone: A multi-targeted agent that inhibits CYP17 and androgen receptors.

VT-464: A selective CYP17 inhibitor with additional inhibitory actions on androgen receptors.

Uniqueness

TAK-700 salt is unique due to its high selectivity for 17,20-lyase, which makes it more effective and safer compared to other similar compounds. Its ability to selectively inhibit androgen biosynthesis without affecting other steroidogenic pathways sets it apart from other CYP17 inhibitors .

Biological Activity

TAK-700, also known as orteronel, is an investigational compound primarily studied for its role in treating prostate cancer, particularly nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-resistant prostate cancer (mCRPC). This article provides a detailed overview of the biological activity of TAK-700, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

Orteronel is a nonsteroidal , selective inhibitor of the enzyme 17,20-lyase , part of the CYP17A1 enzyme complex involved in androgen synthesis. By inhibiting this enzyme, orteronel effectively reduces the production of androgens such as testosterone and dehydroepiandrosterone (DHEA), which are critical for the growth of prostate cancer cells. The selective inhibition of 17,20-lyase over 17α-hydroxylase minimizes side effects related to cortisol synthesis, potentially reducing the need for concomitant corticosteroids .

Phase II Studies

In a Phase II study involving patients with nmCRPC, orteronel was administered at a dose of 300 mg twice daily . The primary endpoint was the percentage of patients achieving undetectable levels of prostate-specific antigen (PSA) after three months. Results indicated that:

- PSA Response : 35 out of 39 patients (90%) showed a decline in PSA levels greater than 30%, with 6 patients (16%) achieving PSA ≤0.2 ng/mL at three months.

- Median Time to PSA Progression : 13.8 months.

- Median Time to Metastasis : 25.4 months.

- Testosterone Suppression : A median decline in testosterone levels by 89% was observed .

Phase III Studies

A subsequent Phase III trial evaluated orteronel in combination with prednisone in patients with mCRPC who had progressed after docetaxel therapy. Key findings included:

- Overall Survival (OS) : Median OS was 17.0 months for the orteronel group compared to 15.2 months for placebo.

- Radiographic Progression-Free Survival (rPFS) : Improved rPFS was noted with a median of 8.3 months versus 5.7 months for placebo.

- PSA50 Response Rate : 25% in the orteronel group compared to 10% in the placebo group .

Safety Profile

Orteronel has been associated with moderate but manageable toxicities. Common adverse events include:

- Fatigue: 64%

- Hypertension: 44%

- Diarrhea: 38%

- Nausea: 33%

Severe adverse events (grade ≥3) occurred in approximately 22 patients, leading to treatment discontinuation in some cases . The overall safety profile suggests that while orteronel is effective, careful monitoring is necessary during treatment.

Data Summary and Case Studies

| Study Type | Patient Population | Dose | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase II | nmCRPC | 300 mg BID | PSA ≤0.2 ng/mL at 3 months | PSA decline >30% in 90% of patients; median time to PSA progression: 13.8 months |

| Phase III | mCRPC | 400 mg + prednisone | Overall survival | Median OS: 17.0 months; rPFS improved; PSA50 response rate: 25% |

Case Study Insights

- Case Study A : A patient with nmCRPC demonstrated a rapid decline in PSA levels from baseline after initiating orteronel treatment, achieving undetectable levels within three months while experiencing minimal side effects.

- Case Study B : In a cohort of mCRPC patients post-docetaxel therapy, those treated with orteronel exhibited prolonged rPFS and a higher rate of PSA response compared to those receiving placebo.

Properties

IUPAC Name |

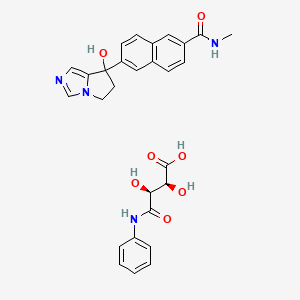

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16)/t;7-,8-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCREFPYFGAOP-WFVMVMIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.